5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride
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Overview
Description
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique imidazo[1,2-a]pyrazine core, which is known for its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate diamines with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction conditions often involve heating the reaction mixture to facilitate cyclization and subsequent formation of the imidazo[1,2-a]pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the dihydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine derivatives with additional oxygen functionalities, while reduction can lead to the formation of reduced amine derivatives .
Scientific Research Applications
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine dihydrochloride
- methyl 3-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-yl}propanoate dihydrochloride
- 6,7-dihydroimidazo[1,5-a]pyrazin-8-one
Uniqueness
5H,6H,7H,8H-imidazo[1,2-a]pyrazin-3-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility and reactivity. This compound’s unique structure allows for diverse chemical modifications and potential biological activities, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
2624140-46-9 |
---|---|
Molecular Formula |
C6H12Cl2N4 |
Molecular Weight |
211.1 |
Purity |
95 |
Origin of Product |
United States |
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